N-(2,6-dichlorobenzyl)-N-(2H-tetraazol-5-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dichlorobenzyl)-N-(2H-tetraazol-5-yl)amine is a compound that features a tetrazole ring and a dichlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable component in the synthesis of pharmaceuticals and other chemical products.
Preparation Methods
The synthesis of N-(2,6-dichlorobenzyl)-N-(2H-tetraazol-5-yl)amine typically involves the reaction of a dichlorophenylmethylamine with a tetrazole precursor. One common method involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring . The reaction conditions often require heating and the presence of a suitable solvent, such as ethanol or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
N-(2,6-dichlorobenzyl)-N-(2H-tetraazol-5-yl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted tetrazole derivatives and other functionalized compounds .
Scientific Research Applications
N-(2,6-dichlorobenzyl)-N-(2H-tetraazol-5-yl)amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,6-dichlorobenzyl)-N-(2H-tetraazol-5-yl)amine involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of these acids in biological systems . This interaction can lead to the inhibition of enzymes or receptors involved in inflammatory and hypertensive pathways. The dichlorophenyl group may enhance the compound’s binding affinity to specific targets, further contributing to its biological activity .
Comparison with Similar Compounds
N-(2,6-dichlorobenzyl)-N-(2H-tetraazol-5-yl)amine can be compared to other tetrazole-containing compounds, such as:
1-(2H-1,2,3,4-tetraazol-5-yl)piperidine: This compound also features a tetrazole ring but has a piperidine group instead of a dichlorophenyl group.
N-(2-methyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide: This compound contains a tetrazole ring and a thiophene group, offering different chemical and biological properties.
(2-butyl-4-chloro-1-((2’-(1-trityl-1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazol-5-yl)methanol: This compound includes a tetrazole ring and an imidazole group, providing unique interactions and applications.
The uniqueness of this compound lies in its combination of the tetrazole ring and the dichlorophenyl group, which imparts specific chemical reactivity and biological activity that may not be present in other similar compounds.
Properties
Molecular Formula |
C8H7Cl2N5 |
---|---|
Molecular Weight |
244.08g/mol |
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C8H7Cl2N5/c9-6-2-1-3-7(10)5(6)4-11-8-12-14-15-13-8/h1-3H,4H2,(H2,11,12,13,14,15) |
InChI Key |
GMIWSBAZMSOVEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=NNN=N2)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=NNN=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.